
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Bromofenil)-3-(4-clorofenil)-N-metoxi-N-metilpropanamida es un compuesto quiral con un interés significativo en el campo de la química orgánica. Este compuesto se caracteriza por la presencia de átomos de bromo y cloro en sus anillos fenilo, lo que contribuye a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (S)-2-(3-Bromofenil)-3-(4-clorofenil)-N-metoxi-N-metilpropanamida generalmente implica el uso de métodos enantioselectivos para asegurar la estereoquímica deseada. Un enfoque común es la síntesis asimétrica, que se puede lograr mediante métodos catalíticos o el uso de auxiliares quirales. Las condiciones de reacción a menudo involucran el uso de reactivos y disolventes específicos para facilitar la formación del producto deseado con alta enantioselectividad.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-2-(3-Bromofenil)-3-(4-clorofenil)-N-metoxi-N-metilpropanamida puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y otras tecnologías avanzadas para garantizar una producción eficiente y rentable.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-(3-Bromofenil)-3-(4-clorofenil)-N-metoxi-N-metilpropanamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los átomos de bromo y cloro en los anillos fenilo pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
(S)-2-(3-Bromofenil)-3-(4-clorofenil)-N-metoxi-N-metilpropanamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (S)-2-(3-Bromofenil)-3-(4-clorofenil)-N-metoxi-N-metilpropanamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de átomos de bromo y cloro puede influir en la afinidad de unión y la selectividad del compuesto hacia estos objetivos. Las vías involucradas en su mecanismo de acción pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-2-(3-Bromofenil)-3-(4-fluorofenil)-N-metoxi-N-metilpropanamida
- (S)-2-(3-Clorofenil)-3-(4-bromofenil)-N-metoxi-N-metilpropanamida
- (S)-2-(3-Bromofenil)-3-(4-metilfenil)-N-metoxi-N-metilpropanamida
Unicidad
La singularidad de (S)-2-(3-Bromofenil)-3-(4-clorofenil)-N-metoxi-N-metilpropanamida radica en su patrón de sustitución específico en los anillos fenilo, lo que confiere propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C17H17BrClNO2 |
|---|---|
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C17H17BrClNO2/c1-20(22-2)17(21)16(13-4-3-5-14(18)11-13)10-12-6-8-15(19)9-7-12/h3-9,11,16H,10H2,1-2H3 |
Clave InChI |
OAWHEQQWVGAVLF-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)

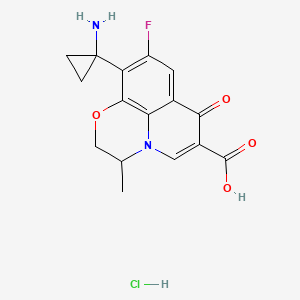
![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)
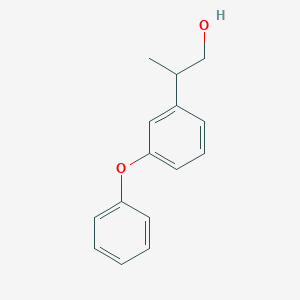
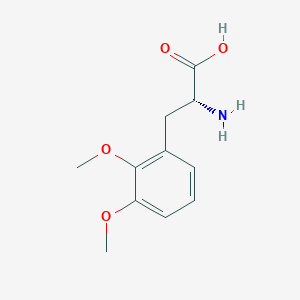
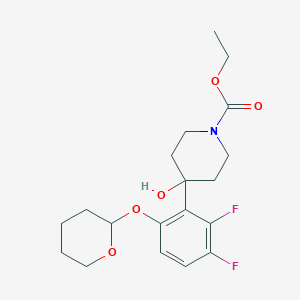
![(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12275540.png)
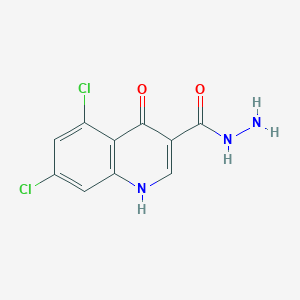
![2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide](/img/structure/B12275557.png)
